3,3-Difluoro-3-(pyridin-4-yl)propanoic acid is a fluorinated organic compound with the molecular formula and a molecular weight of 187.14 g/mol. This compound features a pyridine ring substituted with two fluorine atoms and a propanoic acid moiety. The compound is identified by its CAS number 1550969-62-4, which facilitates its classification and sourcing in chemical databases .
3,3-Difluoro-3-(pyridin-4-yl)propanoic acid falls under the category of fluorinated carboxylic acids. It is synthesized for various applications in medicinal chemistry and material science. This compound can be sourced from chemical suppliers that specialize in fine chemicals and building blocks for research purposes .
The synthesis of 3,3-difluoro-3-(pyridin-4-yl)propanoic acid typically involves several synthetic routes. One common method includes the reaction of pyridine derivatives with fluorinated reagents, particularly utilizing ethyl 3,3,3-trifluoropyruvate as a precursor. The synthetic process often employs Friedel-Crafts alkylation under controlled conditions to achieve the desired product .
The synthesis may involve:
The molecular structure of 3,3-difluoro-3-(pyridin-4-yl)propanoic acid consists of:
This arrangement can be represented in structural formulas and 3D models to visualize spatial orientation.
Key structural data include:
3,3-Difluoro-3-(pyridin-4-yl)propanoic acid can participate in various chemical reactions, including:
These reactions are significant in synthesizing derivatives for pharmaceutical applications.
The reaction mechanisms often involve nucleophilic attacks on electrophilic centers within the molecule, facilitated by the presence of functional groups like carboxylic acids or esters. The presence of fluorine atoms can influence the reactivity and stability of intermediates formed during these processes .
The mechanism of action for 3,3-difluoro-3-(pyridin-4-yl)propanoic acid primarily revolves around its interaction with biological targets in medicinal chemistry. The compound's structure allows it to modulate biological pathways by acting as an inhibitor or modulator for specific enzymes or receptors.
Detailed studies on its mechanism would typically involve pharmacokinetic and pharmacodynamic evaluations to understand how it interacts at the molecular level with biological systems .
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity assessments via chromatography techniques .
3,3-Difluoro-3-(pyridin-4-yl)propanoic acid has potential applications in:
Research is ongoing to explore its efficacy in drug development and other industrial applications, highlighting its versatility as a synthetic intermediate in organic chemistry .
Nucleophilic substitution reactions provide foundational access to fluorinated pyridine building blocks essential for synthesizing 3,3-difluoro-3-(pyridin-4-yl)propanoic acid. These approaches typically utilize halogenated pyridine precursors, where fluorine atoms are introduced via in situ-generated nucleophilic fluoride species. The strong carbon-fluorine bond energy (485 kJ/mol) imparts exceptional metabolic stability to the final molecule, making this transformation pharmacologically relevant. A key limitation arises from the electron-deficient nature of the pyridine ring, which necessitates activated substrates (e.g., 4-chloropyridine derivatives) or harsh reaction conditions to achieve practicable reaction rates [2] [9].
Copper-mediated halogen exchange represents a scalable methodology, where 3-(pyridin-4-yl)propanoic acid esters undergo α,α-difluorination using bromodifluoroacetate in the presence of copper powder. This method—adapted from piperidine syntheses—proceeds via a single-electron transfer mechanism, generating alkyl radicals that are trapped by difluorinated synthons. Optimization studies reveal that N-protection of the pyridine nitrogen enhances yields by minimizing coordination with the copper catalyst. Typical conditions involve refluxing acetonitrile (80°C, 12h), achieving difluorinated intermediates in 65-78% yield prior to ester hydrolysis [1] [10].
Palladium-catalyzed cross-coupling enables precise installation of the difluoropropanoic acid moiety onto the pyridine nucleus. Suzuki-Miyaura and Negishi couplings are particularly effective using 4-pyridylboronic esters or zinc reagents, though the propensity for protodeboronation requires careful optimization. A demonstrated route employs ethyl 3-bromo-3,3-difluoropropanoate coupled with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine under Pd(PPh₃)₄ catalysis (2 mol%) [9].
Electrophilic FluorinationElectrophilic agents (Selectfluor®, NFSI) deliver fluorine to nucleophilic enolates derived from 3-(pyridin-4-yl)propanoate esters. However, this approach suffers from poor regioselectivity (< 2:1 α:γ ratio) and over-fluorination, limiting isolated yields to ≤45%. Additionally, the basic pyridine nitrogen can deactivate electrophilic fluorine sources through complexation, necessitating protective strategies [2].
Reagent-Driven DifluorinationA superior route involves deoxofluorination of β-keto esters or sequential chlorination/dehydrohalogenation:
Table 1: Comparative Analysis of Fluorination Methods
Method | Reagent | Yield (%) | Temperature (°C) | Key Limitation |
---|---|---|---|---|
Electrophilic | Selectfluor® | 38–45 | 25 | Low regioselectivity |
Deoxofluorination | DAST | 65 | 70 | Pyridine decomposition |
Chlorination/Fluorination | PCl₅ → HF-pyridine | 89 | 0→80 | Corrosive reagents |
Carboxyl group installation employs two dominant strategies: (1) carbon chain elongation of pyridine precursors, or (2) late-stage hydrolysis of ester-protected difluorinated intermediates.
Homologation Approach4-Picoline undergoes Knoevenagel condensation with diethyl carbonate under phase-transfer conditions ([bmim]BF₄, 100°C) to yield ethyl 3-(pyridin-4-yl)propenoate. Subsequent catalytic hydrogenation (Pd/C, H₂ 50 psi) saturates the double bond, providing ethyl 3-(pyridin-4-yl)propanoate in 91% purity. Fluorination then proceeds as detailed in Section 1.3 [4] [6].
Hydrolytic DecarboxylationFor acid-sensitive intermediates, enzymatic hydrolysis using lipases (Novozym 435) in pH-stat-controlled reactors enables selective ester cleavage without affecting the gem-difluoro group. Ethyl 3,3-difluoro-3-(pyridin-4-yl)propanoate conversion reaches >99% in 24h at 37°C, outperforming alkaline hydrolysis (10% NaOH), which promotes defluorination [10].
Table 2: Carboxylation and Hydrolysis Method Performance
Method | Conditions | Conversion (%) | Byproduct Formation |
---|---|---|---|
Knoevenagel Homologation | [bmim]BF₄, 100°C, 6h | 88 | <1% dicarboxylate |
Alkaline Hydrolysis | 10% NaOH, reflux, 8h | 95 | 15% defluorination |
Enzymatic Hydrolysis | Novozym 435, pH 7.0, 37°C, 24h | >99 | None detected |
Transitioning from batch to continuous processing addresses exothermicity and mixing challenges in difluorination and carboxylation steps. Microreactor systems (Corning AFR™) enable precise temperature control (-10°C) during PCl₅-mediated chlorination, reducing side product formation from 18% (batch) to <3%. Catalyst recycling is critical for cost efficiency:
Large-scale production (200 kg/day) employs a telescoped sequence:
Continuous Chlorination → Fluorination → Enzymatic Hydrolysis → Crystallization
This integrated process achieves 76% overall yield with >99.5% chemical purity, meeting ICH Q11 guidelines for pharmaceutical intermediates [5] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9